1,8-Difluoronaphthalene
Overview
Description
1,8-Difluoronaphthalene is an organic compound with the molecular formula C10H6F2. It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 8 positions are replaced by fluorine atoms. This compound is part of the broader class of polyfluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
The synthesis of 1,8-difluoronaphthalene typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of naphthalene using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the diazotization of 1,8-diaminonaphthalene followed by fluorination. Industrial production methods often employ catalysts such as aluminum chloride to facilitate the reaction and improve yield .
Chemical Reactions Analysis
1,8-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can be oxidized to form naphthoquinones or reduced to form dihydronaphthalenes.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form biaryl compounds. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,8-Difluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the study of aromaticity and fluorine chemistry.
Biology and Medicine: While not directly used in medicine, derivatives of this compound are explored for their potential biological activities, including as enzyme inhibitors and in drug design.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. .
Mechanism of Action
The mechanism by which 1,8-difluoronaphthalene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. The fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its role as a building block in chemical synthesis .
Comparison with Similar Compounds
1,8-Difluoronaphthalene can be compared with other fluorinated naphthalenes, such as:
1,2,4,5,6,8-Hexafluoronaphthalene: This compound has six fluorine atoms and exhibits different reactivity and physical properties due to the higher degree of fluorination.
1,2,4,6,8-Pentafluoronaphthalene: With five fluorine atoms, it shows intermediate properties between hexafluoronaphthalene and difluoronaphthalene.
2-Fluoronaphthalene: This compound has only one fluorine atom, resulting in significantly different chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which influences its electronic properties and reactivity
Properties
IUPAC Name |
1,8-difluoronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCIOGYYWABYAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478312 | |
Record name | 1,8-Difluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30389-93-6 | |
Record name | 1,8-Difluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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